

Application Notes and Protocols: Risankizumab for Crohn's Disease Research

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Compound of Interest

Compound Name: 1650-M15

Cat. No.: B2792469

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An Important Note on "**1650-M15**": Initial searches for "**1650-M15**" did not identify a specific therapeutic agent. However, extensive research has revealed that this identifier is likely a misinterpretation of the clinical trial identifier M15-991. This study, along with others, investigates the efficacy and safety of Risankizumab for the treatment of moderately to severely active Crohn's Disease.^{[1][2][3][4]} These application notes will, therefore, focus on Risankizumab.

Introduction

Risankizumab is a humanized IgG1 monoclonal antibody that has shown significant efficacy in the treatment of Crohn's disease, a chronic inflammatory disorder of the gastrointestinal tract.^[5] It offers a targeted therapeutic approach by selectively inhibiting the p19 subunit of interleukin-23 (IL-23), a key cytokine implicated in the pathogenesis of Crohn's disease. These notes provide an overview of Risankizumab's mechanism of action, detailed experimental protocols derived from clinical trials, and a summary of key quantitative data for researchers and drug development professionals.

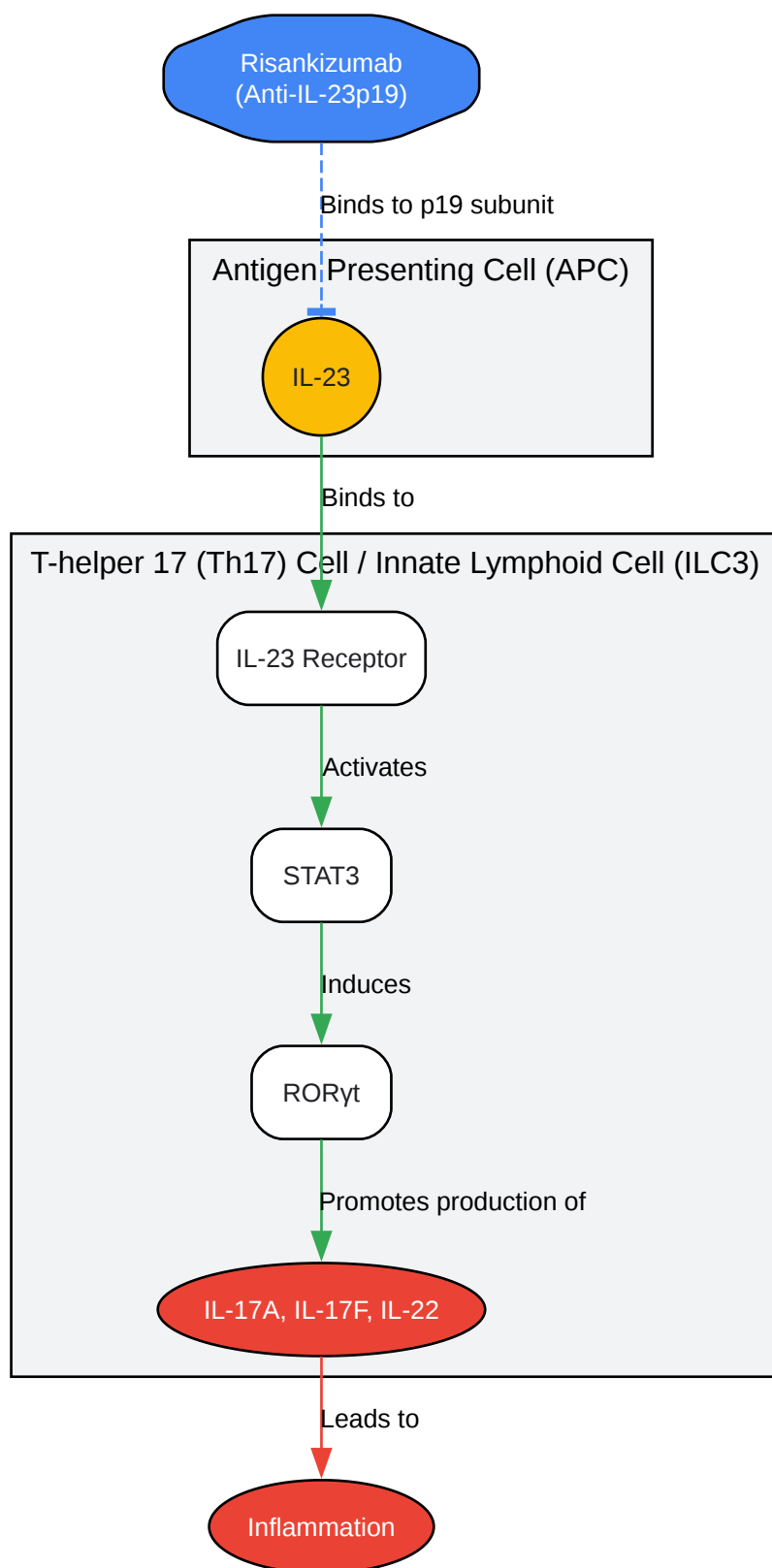
Mechanism of Action

Risankizumab functions by specifically binding to the p19 subunit of the IL-23 cytokine. This selective binding prevents IL-23 from interacting with its receptor on immune cells, thereby inhibiting the downstream signaling cascade. The IL-23/Th17 axis is a crucial pathway in the inflammatory process of Crohn's disease, and its inhibition by Risankizumab leads to a reduction in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.

This targeted approach distinguishes Risankizumab from other biologics, such as Ustekinumab, which targets the p40 subunit common to both IL-12 and IL-23. By selectively blocking the IL-23 pathway, Risankizumab effectively reduces intestinal inflammation and epithelial damage associated with Crohn's disease.

Signaling Pathway

The following diagram illustrates the IL-23 signaling pathway and the mechanism of action of Risankizumab.



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Risankizumab inhibits the IL-23 signaling pathway.

Quantitative Data Summary

The efficacy of Risankizumab in treating moderately to severely active Crohn's disease has been evaluated in several key clinical trials. The following tables summarize the primary efficacy endpoints from the ADVANCE, MOTIVATE, and SEQUENCE studies.

Table 1: Clinical Remission and Endoscopic Response at Week 12 (ADVANCE and MOTIVATE Induction Trials)

Outcome	ADVANCE Trial	MOTIVATE Trial
Treatment Arm	Risankizumab 600 mg IV	Placebo
CDAI Clinical Remission	45%	25%
Endoscopic Response	40%	12%

Table 2: Head-to-Head Comparison with Ustekinumab (SEQUENCE Trial)

Outcome	Risankizumab	Ustekinumab
Clinical Remission at Week 24	59%	40%
Endoscopic Remission at Week 48	32%	16%

Experimental Protocols

The following protocols are based on the methodologies employed in the M15-991 (MOTIVATE) clinical trial for evaluating Risankizumab in patients with moderately to severely active Crohn's disease who have failed prior biologic therapy.

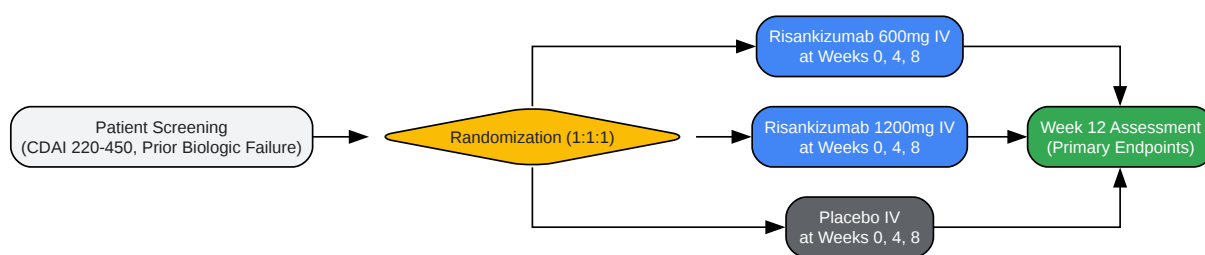
Patient Population

- Inclusion Criteria:
 - Adults aged 18-80 years with a diagnosis of moderately to severely active Crohn's disease.

- Defined by a Crohn's Disease Activity Index (CDAI) score of 220-450.
- Demonstrated inadequate response or intolerance to at least one biologic therapy (e.g., infliximab, adalimumab, vedolizumab, or ustekinumab).
- Exclusion Criteria:
 - Presence of conditions that could confound the assessment of Crohn's disease activity.
 - Certain recent infections or vaccinations.

Study Design: M15-991 (MOTIVATE)

This study was a multicenter, randomized, double-blind, placebo-controlled induction study.



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M15-991 (MOTIVATE) Induction Study Workflow.

Treatment Protocol

- Induction Phase (12 weeks):
 - Eligible patients were randomized to one of three intravenous (IV) treatment groups:
 - Risankizumab 600 mg
 - Risankizumab 1200 mg
 - Placebo

- Doses were administered at Week 0, Week 4, and Week 8.
- Maintenance Phase (Following Induction):
 - Patients who responded to induction therapy were typically re-randomized to receive subcutaneous (SC) maintenance doses of Risankizumab or placebo.

Efficacy Assessments

- Primary Endpoints (at Week 12):
 - Clinical Remission (CDAI): Percentage of patients with a CDAI score <150.
 - Endoscopic Response: A decrease in the Simple Endoscopic Score for Crohn's Disease (SES-CD) of >50% from baseline.
- Secondary Endpoints:
 - Clinical Response (CDAI): A reduction in CDAI score of ≥ 100 points from baseline.
 - Endoscopic Remission: SES-CD score of ≤ 4 and at least a 2-point reduction from baseline with no subscore >1.
 - Biomarker analysis: C-reactive protein (CRP) and fecal calprotectin levels.

Safety and Tolerability

The safety profile of Risankizumab was monitored throughout the trials, with adverse events recorded and compared between treatment and placebo groups. The overall incidence of treatment-emergent adverse events was found to be similar between Risankizumab and placebo groups in the induction trials.

Conclusion

Risankizumab, a selective IL-23 inhibitor, has demonstrated significant efficacy and a favorable safety profile in inducing clinical remission and endoscopic response in patients with moderately to severely active Crohn's disease, including those who have not responded to other biologic therapies. The data from pivotal trials like M15-991 (MOTIVATE), ADVANCE, and

SEQUENCE support its use as a valuable therapeutic option. The provided protocols and data offer a foundational understanding for researchers and clinicians working on the development and application of targeted therapies for inflammatory bowel disease.

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